molecular formula C18H19FN4O B2873359 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine CAS No. 2379988-64-2

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine

Cat. No.: B2873359
CAS No.: 2379988-64-2
M. Wt: 326.375
InChI Key: NUQQQRARIXKPET-UHFFFAOYSA-N
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Description

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrimidine ring substituted with a fluorine atom, a phenyl group, and a piperazine ring bearing a cyclopropanecarbonyl group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-fluoro-6-phenylpyrimidine with 4-cyclopropanecarbonylpiperazine in the presence of a suitable base and solvent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as DNA repair and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyclopropanecarbonylpiperazin-1-yl)benzoic acid
  • 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one

Uniqueness

Compared to similar compounds, 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine stands out due to its unique combination of a fluorinated pyrimidine ring and a cyclopropanecarbonyl-substituted piperazine ring. This structural uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c19-15-16(13-4-2-1-3-5-13)20-12-21-17(15)22-8-10-23(11-9-22)18(24)14-6-7-14/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQQQRARIXKPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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